Ornipressin Diacetate Salt

Receptor Pharmacology Signal Transduction Vasopressin Analogs

Select Ornipressin Diacetate Salt for its unique receptor selectivity profile and direct mechanism of action. As a potent V1A receptor agonist with minimal antidiuretic V2 activity, it provides a predictable, immediate hemodynamic response without the need for metabolic activation. This makes it the definitive tool for isolating V1A-mediated vascular smooth muscle contraction and studying hepato-renal hemodynamics. The diacetate salt ensures superior aqueous solubility (60 mg/mL) for precise, reproducible dosing in both in vitro and in vivo models. A must-have reference standard for vasopressin analog research.

Molecular Formula C₄₅H₆₃N₁₃O₁₂S₂ ·2(C₂H₄O₂)
Molecular Weight 1042.1960052
Cat. No. B1163963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrnipressin Diacetate Salt
Synonyms8-L-Ornithine-vasopressin Diacetate Salt;  Orn8-vasopressin Diacetate Salt;  Ornipressin Diacetate Salt;  Ornithine-vasopressin Diacetate Salt;  POR 8 Diacetate Salt;  [8-Ornithine]vasopressin Diacetate Salt; 
Molecular FormulaC₄₅H₆₃N₁₃O₁₂S₂ ·2(C₂H₄O₂)
Molecular Weight1042.1960052
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ornipressin Diacetate Salt: A Selective Vasopressin V1 Receptor Agonist for Specialized Research and Clinical Applications


Ornipressin Diacetate Salt (also known as POR-8 or 8-ornithine-vasopressin) is a synthetic nonapeptide analog of the endogenous neurohypophyseal hormone arginine-vasopressin (AVP) [1]. It is engineered through a specific substitution at residue 8, where arginine is replaced with ornithine, and is formulated as a diacetate salt to enhance solubility and handling characteristics for research and pharmaceutical use . Ornipressin functions as a potent agonist at vasopressin V1 receptors (specifically V1a), which are predominantly located on vascular smooth muscle cells, mediating potent vasoconstriction [2]. This receptor activation profile distinguishes it from other vasopressin analogs like desmopressin, which is highly selective for renal V2 receptors, and terlipressin, a prodrug with a distinct pharmacokinetic and pharmacodynamic signature [1].

Why Generic Substitution of Ornipressin Diacetate Salt Fails: Differentiating Pharmacological and Physicochemical Properties


Substituting Ornipressin Diacetate Salt with other vasopressin analogs or vasoconstrictors is not pharmacologically or pharmaceutically equivalent due to fundamental differences in receptor selectivity, resulting in distinct hemodynamic profiles and potential off-target effects [1]. Unlike natural vasopressin, Ornipressin exhibits markedly reduced antidiuretic (V2 receptor-mediated) activity, which minimizes undesirable renal water retention . In contrast to terlipressin, a prodrug that requires metabolic activation, Ornipressin acts directly at the V1 receptor, providing a more predictable and immediate hemodynamic response [2]. Furthermore, the diacetate salt form is selected for its specific physicochemical properties, including improved aqueous solubility and stability profiles, which are critical for reproducible formulation in both preclinical research and clinical applications . These key differences preclude simple interchangeability and underscore the need for a product-specific selection strategy.

Ornipressin Diacetate Salt: Quantitative Evidence for Differentiation and Selection


Ornipressin Exhibits High Selectivity for Vasopressin V1A and V2 Receptors Over V1B and Oxytocin Receptors

Ornipressin demonstrates a distinct receptor selectivity profile compared to other vasopressin analogs, which underpins its specific vasoconstrictive effects without the significant antidiuretic activity of AVP. In cellular assays using human recombinant receptors, Ornipressin potently activates V1A and V2 receptors, with EC50 values of 0.69 nM and 0.45 nM, respectively [1]. This contrasts with its much lower potency at the V1B receptor (EC50 = 7.5 nM) and the oxytocin receptor (EC50 = 71 nM) [1]. This selectivity is further supported by data from another source showing EC50 values of 7.5 nM for V1B and 71 nM for the oxytocin receptor in human cell lines [2]. This profile is crucial for applications requiring targeted vasoconstriction with minimized off-target effects.

Receptor Pharmacology Signal Transduction Vasopressin Analogs

Ornipressin Demonstrates Superior Hemodynamic Stability Compared to Terlipressin in a Clinical Setting

A retrospective clinical study directly compared the hemodynamic effects of endobronchially administered Ornipressin (5 IU) and Terlipressin (0.5 mg) in patients with procedure-related bleeding during bronchoscopy [1]. Following Ornipressin administration, no significant change in heart rate or blood pressure was observed [1]. In contrast, Terlipressin administration resulted in a significant increase in heart rate from 93 ± 17 to 101 ± 22 b.p.m. (p = 0.03) and a significant decrease in blood pressure from 107 ± 14 to 101 ± 17 mm Hg (p = 0.04) [1]. This indicates that Ornipressin provides a more stable hemodynamic profile in this clinical context.

Hemodynamics Clinical Trial Bronchoscopy

Ornipressin Infusion Improves Renal Function in Decompensated Cirrhosis: A Quantitative Analysis

In a clinical study of 11 patients with decompensated cirrhosis and deteriorating renal function, a 4-hour infusion of Ornipressin (6 IU/h) led to significant improvements in key renal parameters [1]. The study reported a 65% increase in inulin clearance (a measure of glomerular filtration rate), a 49% increase in para-aminohippuric acid clearance (a measure of renal plasma flow), a 45% increase in urine volume, and a 259% increase in sodium excretion [1]. These changes were accompanied by a 60% increase in systemic vascular resistance and a 27% decrease in renal vascular resistance, effectively reversing the hyperdynamic circulatory state [1]. These findings are supported by another study showing a 76% increase in creatinine clearance during Ornipressin infusion [2].

Hepatorenal Syndrome Renal Hemodynamics Cirrhosis

Ornipressin Diacetate Salt: Physicochemical Properties for Enhanced Handling and Formulation

The diacetate salt form of Ornipressin is selected to optimize its physicochemical properties for research and pharmaceutical handling. The compound is a white to off-white solid with a melting point >180°C (dec.) . It is hygroscopic and requires storage at -20°C in a dry, sealed environment under an inert atmosphere to maintain stability . Critically, the diacetate salt demonstrates significantly improved aqueous solubility compared to the free base form, with a reported solubility of 60 mg/mL in water at 25°C . This is in contrast to its limited solubility in organic solvents like DMSO or methanol, where it is only very slightly soluble even with sonication .

Formulation Science Solubility Peptide Chemistry

Ornipressin Diacetate Salt: Key Application Scenarios Driven by Evidence-Based Differentiation


Investigating Vasopressin V1 Receptor-Mediated Vascular Smooth Muscle Contraction

Given its high selectivity for the V1A receptor (EC50 = 0.69 nM) and its minimal activity at the oxytocin and V1B receptors [1], Ornipressin Diacetate Salt is the ideal pharmacological tool for isolating and studying V1A-mediated vascular smooth muscle contraction in isolated tissue baths, cell-based assays, or in vivo models of vasoconstriction. Its high aqueous solubility (60 mg/mL) facilitates precise dosing .

Preclinical Modeling of Hemostatic Interventions in Surgery and Endoscopy

For preclinical studies focused on controlling localized bleeding during surgical or endoscopic procedures, Ornipressin offers a superior hemodynamic profile compared to Terlipressin. The direct clinical evidence showing stable heart rate and blood pressure following Ornipressin administration [1] makes it a safer and more predictable agent for research models of hemostasis, where minimizing cardiovascular perturbations is critical.

Researching the Pathophysiology and Reversal of Hepatorenal Syndrome

Ornipressin is a key research compound for investigating the mechanisms underlying functional renal failure in advanced liver cirrhosis. Its demonstrated ability to increase sodium excretion by 259% and improve inulin clearance by 65% in patients with decompensated cirrhosis [1] makes it a valuable positive control or interventional agent in preclinical models of hepatorenal syndrome and for studying the interplay between splanchnic and renal hemodynamics.

Developing and Validating Formulations of Vasoactive Peptides

The well-characterized physicochemical properties of Ornipressin Diacetate Salt, including its defined hygroscopic nature, storage conditions (-20°C), and high aqueous solubility [1], make it a suitable model compound for formulation development. Researchers can use it to optimize stability protocols, develop novel delivery systems for peptide drugs, or serve as a reference standard in analytical method validation for vasopressin analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ornipressin Diacetate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.